2'-Iodospiperone 2'-Iodospiperone
Brand Name: Vulcanchem
CAS No.: 103445-60-9
VCID: VC0008557
InChI: InChI=1S/C23H25FIN3O2/c24-17-8-9-19(20(25)15-17)21(29)7-4-12-27-13-10-23(11-14-27)22(30)26-16-28(23)18-5-2-1-3-6-18/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,26,30)
SMILES: C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I
Molecular Formula: C23H25FIN3O2
Molecular Weight: 521.4 g/mol

2'-Iodospiperone

CAS No.: 103445-60-9

VCID: VC0008557

Molecular Formula: C23H25FIN3O2

Molecular Weight: 521.4 g/mol

* For research use only. Not for human or veterinary use.

2'-Iodospiperone - 103445-60-9

Description

2'-Iodospiperone (2'-ISP) is a butyrophenone derivative and dopamine D2 receptor antagonist applicable for single-photon emission computed tomography (SPECT) imaging . It is designed for mapping dopamine D2 receptors in the human brain . Structurally, 2'-Iodospiperone is also known as 8-[4-(4-fluoro-2-iodophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one .

In SPECT imaging, iodine-123-2'-ISP is administered to subjects, and serial SPECT scans are obtained . Studies have demonstrated the ability of 123I-labeled 2'-ISP to image dopamine D2 receptors in the human brain . In contrast to 11C-labeled N-methylspiperone (NMSP), another D2 receptor ligand of butyrophenone derivatives used for PET measurement, 2'-ISP has slightly less affinity for D2 receptors and negligible affinity to serotonin S2 receptors . Research indicates that 2'-ISP kinetics were slower than 123I-labeled iodobenzamide (IBZM), which has been used in clinical SPECT studies .

Iodinated spiperone analogs, including 2'-iodo-spiperone, display D-2 specificity and in vivo stability . Preliminary studies of 2'-ISP indicate its potential as a useful imaging agent for SPECT . Research efforts have focused on developing specific ligands radiolabeled with 123I for dopamine receptor imaging, with 2'-ISP being one of the compounds .

CAS No. 103445-60-9
Product Name 2'-Iodospiperone
Molecular Formula C23H25FIN3O2
Molecular Weight 521.4 g/mol
IUPAC Name 8-[4-(4-fluoro-2-iodophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Standard InChI InChI=1S/C23H25FIN3O2/c24-17-8-9-19(20(25)15-17)21(29)7-4-12-27-13-10-23(11-14-27)22(30)26-16-28(23)18-5-2-1-3-6-18/h1-3,5-6,8-9,15H,4,7,10-14,16H2,(H,26,30)
Standard InChIKey WNZBTQBAZJTZST-UHFFFAOYSA-N
SMILES C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I
Canonical SMILES C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=C(C=C(C=C4)F)I
Synonyms 2'-iodospiperone
2'-ISP
PubChem Compound 128389
Last Modified Feb 18 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator